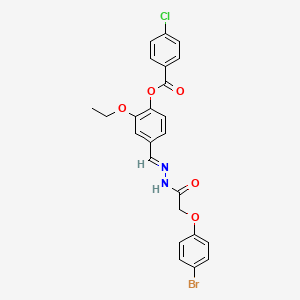
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C26H31Cl2N3O4. It is known for its unique chemical structure, which includes a decanoylamino group, a carbohydrazonoyl group, and a dichlorobenzoate moiety.
Métodos De Preparación
The synthesis of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps. The general synthetic route includes the following steps:
Formation of Decanoylamino Acetyl Intermediate: This step involves the reaction of decanoic acid with an appropriate amine to form the decanoylamino acetyl intermediate.
Carbohydrazonoyl Group Introduction: The intermediate is then reacted with hydrazine to introduce the carbohydrazonoyl group.
Coupling with Dichlorobenzoate: Finally, the product is coupled with 2,4-dichlorobenzoic acid under suitable conditions to form the final compound
Análisis De Reacciones Químicas
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but with a single chlorine atom on the benzoate moiety.
4-(2-((Dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a longer alkyl chain (dodecanoyl) instead of decanoyl.
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate: This compound has a bromine atom instead of chlorine on the benzoate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
767339-45-7 |
|---|---|
Fórmula molecular |
C26H31Cl2N3O4 |
Peso molecular |
520.4 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C26H31Cl2N3O4/c1-2-3-4-5-6-7-8-9-24(32)29-18-25(33)31-30-17-19-10-13-21(14-11-19)35-26(34)22-15-12-20(27)16-23(22)28/h10-17H,2-9,18H2,1H3,(H,29,32)(H,31,33)/b30-17+ |
Clave InChI |
MBMMLXKMEPHIAD-OCSSWDANSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018351.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12018374.png)
![(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018380.png)
![3-(4-chlorophenyl)-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12018383.png)
![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018393.png)




![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B12018412.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12018420.png)
![6-(3-bromophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12018428.png)
![2-Methoxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide](/img/structure/B12018435.png)
